molecular formula C11H19N5O2 B6320149 Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate CAS No. 91419-58-8

Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate

Cat. No.: B6320149
CAS No.: 91419-58-8
M. Wt: 253.30 g/mol
InChI Key: YATXQENSVJAHPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19N5O2. It is a piperidine derivative that features a tetrazole ring, which is known for its stability and diverse reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the tetrazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly valuable for creating stable and reactive intermediates.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The tetrazole ring can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups and its stability under various conditions make this compound particularly valuable in drug design and materials science.

Properties

IUPAC Name

tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATXQENSVJAHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-cyanopiperidine-1-carboxylate (2.1 g), sodium azide (1.95 g) and ammonium chloride (1.6 g) in dimethylformamide was heated to 100° C. for 18 hours. The mixture was cooled and partitioned between 1N HCl and dichloromethane. The organic layer was washed with water, dried (MgSO4) and evaporated to give a gum which was purified by column chromatography eluting with MeOH/dichloromethane (1:99) to give tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate (1.31 g); NMR (CDCl3): 1.5 (s, 9H), 1.9 (m, 2H), 2.15 (m, 2H), 3.0 (m, 2H), 3.3 (m, 1H), 4.2 (m, 2H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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